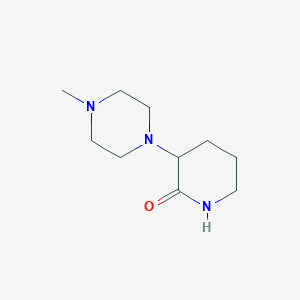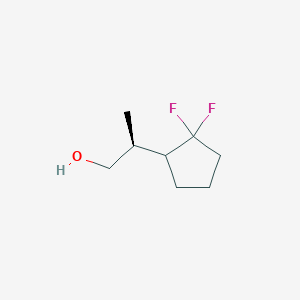
(2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol, also known as DFCP or JNJ-54781532, is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of various diseases. DFCP has been found to have a unique mechanism of action that makes it different from other drugs and has shown promising results in preclinical studies.
Mécanisme D'action
(2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol works by inhibiting the activity of a specific enzyme called phosphodiesterase 10A (PDE10A), which is involved in the regulation of intracellular signaling pathways. By inhibiting PDE10A, (2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol can increase the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers that regulate various cellular processes.
Biochemical and physiological effects:
(2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol has been found to have several biochemical and physiological effects, including anti-inflammatory, anti-tumor, and immunomodulatory activities. It has also been shown to improve cognitive function and reduce motor deficits in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol in lab experiments is its unique mechanism of action, which makes it different from other drugs and allows for the exploration of new pathways and targets. However, one of the limitations is that (2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol is a relatively new compound, and more research is needed to fully understand its pharmacokinetics and toxicity.
Orientations Futures
There are several potential future directions for the research and development of (2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol. One area of focus could be the use of (2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol in combination with other drugs to enhance its therapeutic efficacy. Another direction could be the exploration of (2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol's potential use in other diseases, such as autoimmune disorders and metabolic diseases. Additionally, more research is needed to fully understand the pharmacokinetics and toxicity of (2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol in humans, which could pave the way for clinical trials and eventual FDA approval.
Méthodes De Synthèse
(2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol can be synthesized using a multi-step process that involves the reaction of 2,2-difluorocyclopentanone with a chiral auxiliary, followed by reduction and deprotection steps. The final product is obtained after purification and characterization by various spectroscopic techniques.
Applications De Recherche Scientifique
(2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. Preclinical studies have shown that (2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol has potent anti-inflammatory and anti-tumor activities, and it can also modulate the immune system.
Propriétés
IUPAC Name |
(2S)-2-(2,2-difluorocyclopentyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2O/c1-6(5-11)7-3-2-4-8(7,9)10/h6-7,11H,2-5H2,1H3/t6-,7?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSPJKCWSMXAPF-ULUSZKPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCCC1(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1CCCC1(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxamide](/img/structure/B2943653.png)
![Ethyl 2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate](/img/structure/B2943654.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2943657.png)
![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone oxalate](/img/structure/B2943659.png)
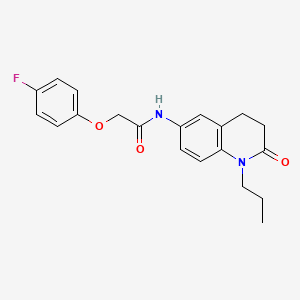
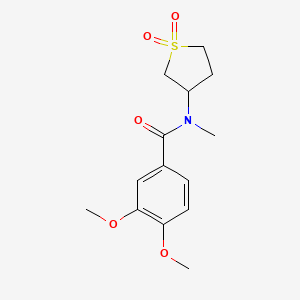


![N-(3-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/no-structure.png)
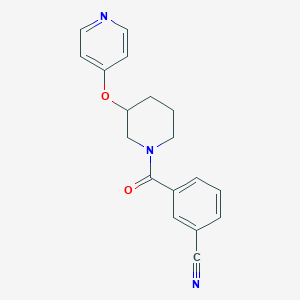
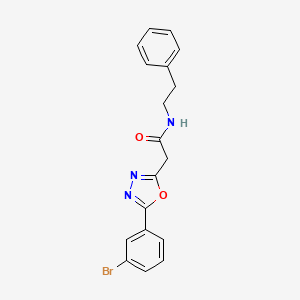
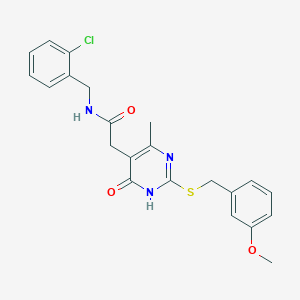
![N-(4-chlorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2943669.png)
